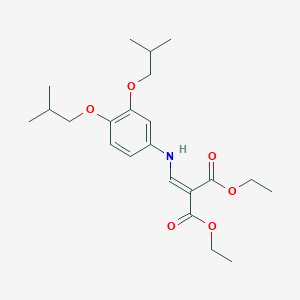
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by treating diethyl malonate with a base such as sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple steps, including purification and isolation of the final product .
化学反応の分析
Types of Reactions
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, such as Buquinolate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Buquinolate, it plays a crucial role in the formation of the active drug. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Diethyl malonate: A commonly used malonic ester in organic synthesis.
Buquinolate: An anticoccidial drug synthesized using Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate as an intermediate.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of Buquinolate. Its ability to undergo various chemical reactions and form different products also adds to its uniqueness.
特性
分子式 |
C22H33NO6 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
diethyl 2-[[3,4-bis(2-methylpropoxy)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C22H33NO6/c1-7-26-21(24)18(22(25)27-8-2)12-23-17-9-10-19(28-13-15(3)4)20(11-17)29-14-16(5)6/h9-12,15-16,23H,7-8,13-14H2,1-6H3 |
InChIキー |
FXLOZBVTEVWXOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)OCC(C)C)OCC(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


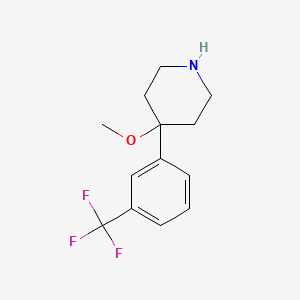


![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
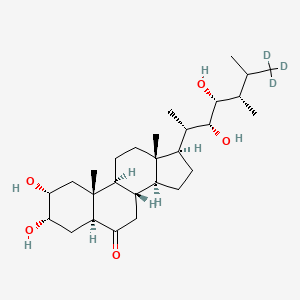
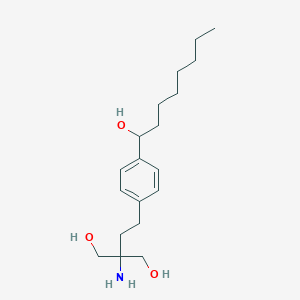
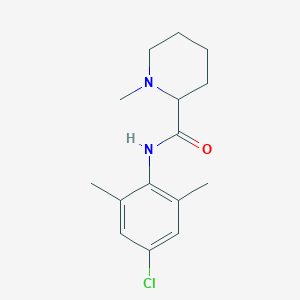
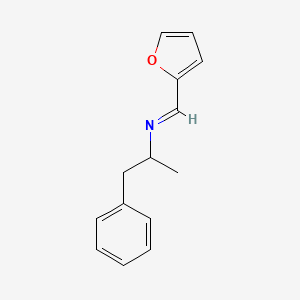
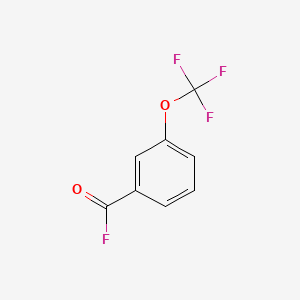
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)

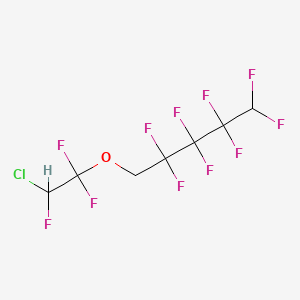
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)

